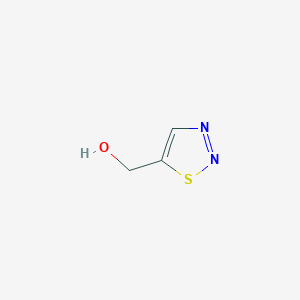

(1,2,3-Thiadiazol-5-yl)methanol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

thiadiazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS/c6-2-3-1-4-5-7-3/h1,6H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHGMSJMBREBKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593515 | |

| Record name | (1,2,3-Thiadiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120277-87-4 | |

| Record name | (1,2,3-Thiadiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,2,3-thiadiazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1,2,3-Thiadiazol-5-yl)methanol chemical properties and structure

An In-depth Technical Guide to (1,2,3-Thiadiazol-5-yl)methanol: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. This compound is a member of the 1,2,3-thiadiazole class of heterocycles, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and synthetic versatility.

Chemical Structure and Properties

This compound is characterized by a five-membered aromatic ring containing one sulfur and two adjacent nitrogen atoms, with a hydroxymethyl group attached at the 5-position. The 1,2,3-thiadiazole ring is a unique heterocyclic system known for its susceptibility to ring-opening reactions, making it a versatile synthetic intermediate.

Structural Diagram

An In-depth Technical Guide to (1,2,3-Thiadiazol-5-yl)methanol

CAS Number: 120277-87-4

Abstract

This technical whitepaper provides a comprehensive overview of (1,2,3-Thiadiazol-5-yl)methanol, a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. This document elucidates the physicochemical properties, synthesis, and known biological activities of this compound and its derivatives. Detailed experimental methodologies for key synthetic routes are provided, alongside a summary of quantitative biological data. Furthermore, this guide presents visual representations of pertinent chemical transformations and biological pathways to facilitate a deeper understanding of the compound's characteristics and potential applications. This resource is intended for researchers, scientists, and professionals in the pharmaceutical and agrochemical industries.

Introduction

The 1,2,3-thiadiazole moiety is a five-membered heterocyclic ring containing one sulfur and two adjacent nitrogen atoms. This structural motif is a versatile pharmacophore that has been incorporated into a wide array of biologically active molecules. Derivatives of 1,2,3-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antifungal, and anticancer properties.[1][2] this compound, in particular, serves as a key building block in the synthesis of more complex molecules due to the reactive hydroxymethyl group at the 5-position of the thiadiazole ring.[3] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers exploring its potential in various scientific applications.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. While experimental data for the title compound is limited, data for closely related analogs are included for comparative purposes.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | (4-Phenyl-1,2,3-Thiadiazol-5-yl)methanol | (4-isopropyl-1,2,3-thiadiazol-5-yl)methanol | (4-methyl-1,2,3-thiadiazol-5-yl)methanol |

| CAS Number | 120277-87-4[3] | 423768-62-1[4] | 1033693-18-3[5] | 163008-86-4[6] |

| Molecular Formula | C₃H₄N₂OS[3] | C₉H₈N₂OS[4] | C₆H₁₀N₂OS[5] | C₄H₆N₂OS[6] |

| Molecular Weight ( g/mol ) | 116.14[3] | 192.24[4] | 158.22[5] | 130.17 |

| Appearance | Not specified | Not specified | Not specified | Not specified |

| Melting Point (°C) | Not specified | Not specified | Not specified | Not specified |

| Boiling Point (°C) | Not specified | Not specified | Not specified | Not specified |

| Purity | Min. 95%[7] | Not specified | 95.0%[5] | 95%[6] |

Table 2: Spectral Data for 1,2,3-Thiadiazole Derivatives

| Compound | 1H NMR (Solvent, Frequency) | 13C NMR (Solvent, Frequency) | IR (KBr, cm⁻¹) | Mass Spec (m/z) |

| 5-Allylsulfanyl-4-(2-thienoyl)-1,2,3-thiadiazole | (CDCl₃, 300 MHz): δ 8.64 (d, J = 3.6 Hz, 1H), 7.79 (d, J = 4.5 Hz, 1H), 7.28–7.22 (m, 1H), 6.00–5.87 (m, 1H), 5.52 (d, J = 16.8 Hz, 1H), 5.40 (d, J = 9.9 Hz, 1H), 3.74 (d, J = 6.9 Hz, 2H)[8] | (CDCl₃, 75 MHz): δ 176.8, 166.2, 152.8, 142.1, 136.0, 135.5, 129.8, 128.2, 121.5, 40.9[8] | 3121, 3084, 3005, 2948, 2913, 1604, 1503, 1418, 1352, 1231, 1072, 1031[8] | [M+H]⁺ = 267.98[8] |

| 5-Allylsulfanyl-4-(2-furoyl)-1,2,3-thiadiazole | (CDCl₃, 300 MHz): δ 8.10 (d, J = 3.6 Hz, 1H), 7.74 (s, 1H), 6.61 (d, J = 1.5 Hz, 1H), 5.95–5.82 (m, 1H), 5.47 (d, J = 16.8 Hz, 1H), 5.35 (d, J = 9.9 Hz, 1H), 3.69 (d, J = 6.3 Hz, 2H)[8] | (CDCl₃, 75 MHz): δ 172.0, 166.0, 152.3, 151.0, 148.0, 129.8, 122.9, 121.5, 112.5, 40.9[8] | 3126, 3074, 3015, 2958, 2903, 1623, 1507, 1407, 1356, 1235, 1071, 1053[8] | [M+H]⁺ = 252.00[8] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through two primary strategies: the construction of the 1,2,3-thiadiazole ring followed by functional group manipulation, or the modification of a pre-existing 1,2,3-thiadiazole scaffold.

Synthesis of the 1,2,3-Thiadiazole Ring: The Hurd-Mori Reaction

The Hurd-Mori reaction is a classical and widely employed method for the synthesis of the 1,2,3-thiadiazole ring. This reaction involves the cyclization of α-methylene- or α-methine-activated hydrazones with thionyl chloride (SOCl₂).

Caption: General workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Experimental Protocol: General Procedure for the Hurd-Mori Reaction

-

Formation of the Hydrazone: An α-methylene ketone (1.0 eq.) is dissolved in a suitable solvent, such as ethanol or methanol. A hydrazine derivative (e.g., semicarbazide hydrochloride or tosylhydrazine, 1.1 eq.) is added, often in the presence of a weak base like sodium acetate to neutralize the generated acid. The reaction mixture is typically stirred at room temperature or heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting hydrazone intermediate is then isolated by filtration or extraction.

-

Cyclization: The dried hydrazone intermediate (1.0 eq.) is suspended or dissolved in an excess of thionyl chloride (SOCl₂). The reaction mixture is stirred, often at a controlled temperature (e.g., 0 °C to room temperature), for a period ranging from a few hours to overnight. The progress of the cyclization is monitored by TLC.

-

Work-up and Purification: Upon completion, the excess thionyl chloride is carefully removed under reduced pressure. The residue is then neutralized with a base, such as a saturated sodium bicarbonate solution, and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 1,2,3-thiadiazole derivative.

Synthesis of this compound by Reduction

A common and direct route to this compound involves the reduction of a corresponding 1,2,3-thiadiazole-5-carboxylic acid or its ester derivative.[2]

References

- 1. scienceopen.com [scienceopen.com]

- 2. mdpi.com [mdpi.com]

- 3. 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. media.neliti.com [media.neliti.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. revroum.lew.ro [revroum.lew.ro]

biological activity of 1,2,3-thiadiazole derivatives

An In-depth Technical Guide on the Biological Activity of 1,2,3-Thiadiazole Derivatives

Introduction

The 1,2,3-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. This scaffold is of significant interest to medicinal and agricultural chemists due to its versatile biological activities.[1][2] Its mesoionic character allows it to cross cellular membranes, and it acts as a bioisostere of other key heterocycles like pyrimidine and oxadiazole, enabling strong interactions with various biological targets.[3] Derivatives of 1,2,3-thiadiazole have demonstrated a broad spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, insecticidal, and herbicidal activities.[1][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 1,2,3-thiadiazole derivatives for researchers, scientists, and drug development professionals.

Synthesis of 1,2,3-Thiadiazole Derivatives

The most common and versatile method for synthesizing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction.[4][5] This reaction involves the cyclization of α-methylene ketone hydrazones or their derivatives (like semicarbazones and tosylhydrazones) with thionyl chloride (SOCl₂).[1][4][6] Other methods include the Pechmann and Wolff syntheses.[5] Recent advancements have focused on developing more efficient, metal-free, and environmentally friendly protocols, often utilizing N-tosylhydrazones with various sulfur sources.[5][7]

Biological Activities of 1,2,3-Thiadiazole Derivatives

The unique structural features of the 1,2,3-thiadiazole ring have led to the development of derivatives with a wide array of biological functions.

Anticancer Activity

1,2,3-thiadiazole derivatives have emerged as potent anticancer agents. One key mechanism involves the inhibition of tubulin polymerization.[3] By acting as analogs of combretastatin A-4 (CA-4), these compounds bind to tubulin, disrupting microtubule formation, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] Another identified target is the heat shock protein 90 (Hsp90), whose inhibition leads to the degradation of multiple oncoproteins.[8]

Table 1: Anticancer Activity of 1,2,3-Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| D-ring fused DHEA derivative (25) | T47D (Breast) | 0.042 | [3] |

| Pyrazole oxime derivative (8e) | Panc-1 (Pancreatic) | N/A | [3] |

| Pyrazole oxime derivative (8l) | Panc-1 (Pancreatic) | N/A | [3] |

| Combretastatin A-4 analog | HL-60 (Leukemia) | 0.0134 - 0.0866 | [8] |

| Combretastatin A-4 analog | HCT-116 (Colon) | 0.0134 - 0.0866 |[8] |

Antiviral Activity

Certain 1,2,3-thiadiazole derivatives have shown remarkable antiviral properties, particularly against the Human Immunodeficiency Virus (HIV-1).[1] Structure-activity relationship (SAR) studies reveal that substitutions on the phenyl ring, such as nitro or dibromo groups, can significantly enhance antiviral efficacy.[1] These compounds have been compared to established reverse transcriptase inhibitors like Nevirapine (NVP) and Delavirdine (DLV).

Table 2: Anti-HIV Activity of 1,2,3-Thiadiazole Derivatives

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Thioacetanilide derivative (92) | 0.059 | > 283.25 | > 4883 | [1] |

| 5-(2,4-dibromophenyl) derivative (93) | 0.0364 | > 240.08 | > 6460 | [1] |

| Piperidine-based derivative (94) | 3.59 µg/mL (IC₅₀) | N/A | N/A |[1] |

Antimicrobial Activity

Derivatives of 1,2,3-thiadiazole exhibit a broad spectrum of antimicrobial activities, including antifungal and antibacterial effects.[1][9] Carboxamide derivatives have shown potent, broad-spectrum fungicidal activity against various fungal strains.[1] Other derivatives have demonstrated significant antibacterial activity, including against resistant strains like Pseudomonas aeruginosa.[9]

Table 3: Antimicrobial Activity of 1,2,3-Thiadiazole Derivatives

| Compound | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Carboxamide derivative (149) | Aspergillus flavus (AS) | % Inhibition | 100% | [1] |

| Carboxamide derivative (149) | Cercospora arachidicola (CA) | % Inhibition | 71% | [1] |

| Carboxamide derivative (149) | Colletotrichum lagenarium (CL) | % Inhibition | 95% | [1] |

| Derivative 4c | Pseudomonas aeruginosa | Broad-spectrum activity | Substantial | [9] |

| Derivative 4d | Pseudomonas aeruginosa | Broad-spectrum activity | Substantial | [9] |

| Derivative 3c | Candida albicans | Antifungal activity | Potent |[9] |

Agrochemical Applications

In agriculture, 1,2,3-thiadiazole derivatives are utilized as plant activators and herbicides.[1] They can induce systemic acquired resistance (SAR) in plants, offering protection against a variety of pathogens.[6] Commercially available products like Tebuthiuron are used for selective weed control.[10]

Table 4: Plant Activator Activity of 1,2,3-Thiadiazole Derivatives

| Compound | Plant Disease | % Inhibition | Reference |

|---|---|---|---|

| Carboxylate derivative (136) | Mycosphaerella melonis | 90% | [1] |

| Carboxylate derivative (137) | Mycosphaerella melonis | 69% | [1] |

| Carboxylate derivative (136) | Corynespora cassiicola | 77% | [1] |

| Carboxylate derivative (137) | Corynespora cassiicola | 52% |[1] |

Experimental Protocols

General Synthesis via Hurd-Mori Reaction

This protocol describes a general procedure for synthesizing a 1,2,3-thiadiazole-5-carboxylate derivative.

-

Step 1: Hydrazone Formation: A ketone containing an α-methylene group (1.0 eq.) is dissolved in a suitable solvent like absolute ethanol. A hydrazine derivative, such as thiosemicarbazide (1.0 eq.), is added to the solution. The mixture is heated under reflux for several hours. The solvent is then removed under vacuum, and the resulting hydrazone intermediate is washed and recrystallized.[4]

-

Step 2: Cyclization: The dried hydrazone intermediate (1.0 eq.) is added portion-wise to an excess of thionyl chloride (SOCl₂) at a controlled temperature (e.g., below 20 °C in an ice-water bath).[6] The mixture is stirred for 1 hour in the ice bath and then allowed to stand at room temperature for ~20 hours.

-

Step 3: Isolation: Excess thionyl chloride and solvent are removed by distillation under reduced pressure. The crude product is purified by fractional distillation or column chromatography to yield the 1,2,3-thiadiazole derivative.[6]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells (e.g., HCT-116, T47D) are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The 1,2,3-thiadiazole derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted with culture medium. The cells are treated with various concentrations of the compounds and incubated for 48-72 hours. A control group is treated with DMSO-containing medium only.

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals. The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Structure-Activity Relationships (SAR)

The is highly dependent on the nature and position of substituents on the core ring.

-

Anticancer Activity: For combretastatin analogs, placing the 3,4,5-trimethoxyphenyl group at the 4th position of the thiadiazole ring is crucial for high cytotoxic activity.[8] The presence of a methyl group at the 4-position has also been noted for its potency in pyrazole oxime derivatives.[3]

-

Antiviral Activity: The introduction of electron-withdrawing groups, such as nitro or halogen (Br, Cl) atoms, on an aryl ring at the C5 position significantly enhances anti-HIV activity.[1]

-

Antimicrobial Activity: Carboxamide moieties linked to the thiadiazole ring have been shown to confer broad-spectrum fungicidal properties.[1]

Conclusion

The 1,2,3-thiadiazole scaffold is a privileged structure in medicinal and agricultural chemistry, serving as a foundation for compounds with potent and diverse biological activities. Research has demonstrated their efficacy as anticancer, antiviral, and antimicrobial agents, as well as their utility as plant activators. The straightforward synthesis, particularly via the Hurd-Mori reaction, and the tunable nature of the ring allow for extensive structural modifications. Future exploration focusing on SAR studies, mechanism of action determination at the molecular level, and optimization of pharmacokinetic properties will undoubtedly lead to the development of novel therapeutic agents and agrochemicals based on this versatile heterocyclic core.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. isres.org [isres.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

(1,2,3-Thiadiazol-5-yl)methanol: A Technical Guide to its Mechanism of Action and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-thiadiazole scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide focuses on the (1,2,3-Thiadiazol-5-yl)methanol core, providing an in-depth analysis of its potential mechanisms of action, supported by data from related derivatives. This document summarizes key biological activities, presents available quantitative data, outlines relevant experimental protocols, and visualizes potential molecular pathways and experimental workflows. The information presented herein aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the 1,2,3-thiadiazole framework.

Introduction

Heterocyclic compounds are the cornerstone of many therapeutic agents. Among these, the 1,2,3-thiadiazole ring system has emerged as a privileged structure, with derivatives exhibiting a wide array of pharmacological properties, including antifungal, antiviral, insecticidal, and anticancer activities[1]. The biological profile of these compounds is significantly influenced by the nature of substituents at the 4- and 5-positions of the thiadiazole ring[2]. The presence of a hydroxymethyl group at the 5-position, as in this compound, introduces a key reactive site that can participate in various biological interactions and serve as a handle for further chemical modifications. This guide explores the mechanistic underpinnings of this important chemical entity.

Potential Mechanisms of Action

While a definitive mechanism of action for the parent this compound has not been explicitly elucidated in the literature, studies on its derivatives suggest several potential pathways through which it may exert its biological effects.

Enzyme Inhibition

A prominent mechanism for 1,2,3-thiadiazole derivatives is the inhibition of various enzymes.

Certain 1,2,3-thiadiazole compounds have been identified as mechanism-based inactivators of cytochrome P450 (P450) enzymes[2]. The proposed mechanism involves the coordination of a heteroatom from the thiadiazole ring to the heme iron of the P450 enzyme. Subsequent oxidation of the thiadiazole ring by the P450 system can lead to the extrusion of the three heteroatoms and the formation of a reactive acetylene species, which can then covalently modify and inactivate the enzyme[2]. The effectiveness of this inhibition is dependent on the substituents on the thiadiazole ring and the specific P450 isoform[2].

Interference with DNA Replication

The 1,3,4-thiadiazole ring, an isomer of 1,2,3-thiadiazole, is considered a bioisostere of pyrimidine. This structural similarity suggests that thiadiazole derivatives could interfere with DNA replication processes, potentially contributing to their observed anticancer and antimicrobial activities.

Biological Activities and Quantitative Data

Derivatives of the 1,2,3-thiadiazole core have demonstrated a wide range of biological activities. The following tables summarize the available quantitative data for various derivatives, providing insights into the potential potency of compounds based on the this compound scaffold.

Table 1: Antiviral Activity of 1,2,3-Thiadiazole Derivatives

| Compound | Virus | Activity | Cell Line | Reference |

| 5-(2,4-dibromophenyl)-1,2,3-thiadiazole | HIV-1 | EC50 = 0.0364 ± 0.0038 µM | MT-4 | [1] |

| Piperidine-based 1,2,3-thiadiazole | HBV | IC50 = 3.59 µg/mL | [1] | |

| Thioacetanilide based 1,2,3-thiadiazole | HIV | EC50 = 0.059 ± 0.02 µM | MT-4 | [1] |

Table 2: Antifungal Activity of 1,2,3-Thiadiazole Derivatives

| Compound | Fungal Strain | Activity | Reference |

| Organotin-based benzo-1,2,3-thiadiazole carboxylate | P. piricola | EC50 = 0.12 µg/mL | [1] |

| Organotin-based benzo-1,2,3-thiadiazole carboxylate | Gibberella zeae | EC50 = 0.16 µg/mL | [1] |

Table 3: Insecticidal Activity of 1,2,3-Thiadiazole Derivatives

| Compound | Insect | Activity | Reference |

| (E)-β-farnesene based carboxamide | Myzus persicae | LC50 = 33.4 µg/mL | [1] |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and biological evaluation of this compound and its derivatives, based on methodologies reported in the literature.

Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the reduction of the corresponding 5-carboxylate ester.

Protocol: Reduction of a 1,2,3-Thiadiazole-5-carboxylate [1]

-

Dissolve the 1,2,3-thiadiazole-5-carboxylate starting material in a suitable solvent (e.g., methanol).

-

Add a reducing agent, such as sodium borohydride, portion-wise to the solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired this compound derivative.

References

The Ascendant Trajectory of 1,2,3-Thiadiazoles: A Technical Guide for Drug Discovery and Development

For researchers, scientists, and drug development professionals, the 1,2,3-thiadiazole scaffold represents a burgeoning frontier in medicinal chemistry. This in-depth technical guide synthesizes the latest research on 1,2,3-thiadiazole compounds, offering a comprehensive overview of their synthesis, diverse biological activities, and mechanisms of action. This document provides detailed experimental protocols, quantitative biological data, and visual representations of key scientific workflows and signaling pathways to empower further research and development in this promising area.

The 1,2,3-thiadiazole ring, a five-membered heterocycle containing one sulfur and two adjacent nitrogen atoms, has garnered significant attention for its broad spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have demonstrated potent anticancer, antimicrobial, insecticidal, and herbicidal properties, making them attractive candidates for the development of novel therapeutic agents and agrochemicals.

Synthesis of the 1,2,3-Thiadiazole Core: A Practical Overview

The construction of the 1,2,3-thiadiazole ring is most commonly achieved through the Hurd-Mori synthesis.[3][4] This versatile method involves the cyclization of α-methylene ketone hydrazones with thionyl chloride.[5] The general workflow for this synthesis is depicted below.

Caption: General workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

A variety of substituted 1,2,3-thiadiazoles can be synthesized by modifying the starting ketone. The reaction conditions are generally mild, and the products can be obtained in good to excellent yields.

Biological Activities of 1,2,3-Thiadiazole Compounds: A Quantitative Summary

The diverse biological activities of 1,2,3-thiadiazole derivatives are a testament to their potential in various applications. The following tables summarize the quantitative data from recent studies, providing a comparative overview of their efficacy.

Anticancer Activity

1,2,3-thiadiazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| D-ring fused dehydroepiandrosterone derivatives | T47D (Breast Cancer) | 0.042 - 0.058 | [6] |

| Pyrazole oxime derivatives | Panc-1 (Pancreatic Cancer) | 12.22 - 12.79 | [6] |

| 5-Aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles | HCT-116 (Colon Cancer) | 3.2 - 4.6 | [6] |

Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. 1,2,3-thiadiazoles have shown promising activity against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Substituted 1,2,3-thiadiazoles | Staphylococcus aureus | Varies | [7] |

| Substituted 1,2,3-thiadiazoles | Escherichia coli | Varies | [7] |

| Substituted 1,2,3-thiadiazoles | Candida albicans | Varies | [7] |

Insecticidal and Herbicidal Activity

In the agrochemical sector, 1,2,3-thiadiazole derivatives have been investigated for their potential as insecticides and herbicides. The lethal concentration (LC50) is the concentration of a chemical which kills 50% of a sample population.

| Compound Class | Target Organism | LC50 (µg/mL) | Reference |

| N-tert-butyl-N,N′-diacylhydrazines | Plutella xylostella | Varies (e.g., 79% mortality at 200 µg/mL) | |

| (E)-β-farnesene based carboxamides | Myzus persicae | 33.4 - 61.8 | |

| Thiadiazole derivatives | Various Weeds | Varies | [8] |

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in this guide.

General Procedure for the Synthesis of 4-Aryl-1,2,3-thiadiazoles via Hurd-Mori Reaction

This protocol is a generalized procedure based on several reported syntheses.[5][9]

Step 1: Synthesis of the Semicarbazone Intermediate

-

To a solution of the appropriate aryl methyl ketone (1.0 eq) in ethanol, add semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the semicarbazone.

Step 2: Cyclization to the 1,2,3-Thiadiazole

-

Add the dried semicarbazone (1.0 eq) portion-wise to an excess of thionyl chloride at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by pouring the mixture into crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1,2,3-thiadiazole.

Protocol for MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11]

Caption: A typical workflow for the MTT cytotoxicity assay.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the 1,2,3-thiadiazole compounds and incubate for another 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C.

-

Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Protocol for Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13]

Procedure:

-

Prepare a series of two-fold dilutions of the 1,2,3-thiadiazole compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL).

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Mechanism of Action: Unraveling the Molecular Pathways

The anticancer activity of some 1,2,3-thiadiazole derivatives has been linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[14]

Caption: Inhibition of the PI3K/Akt signaling pathway by a 1,2,3-thiadiazole compound.

By inhibiting PI3K, these compounds can prevent the downstream activation of Akt, a crucial kinase that promotes cell survival and proliferation. This disruption of the signaling cascade ultimately leads to apoptosis (programmed cell death) in cancer cells.

Conclusion and Future Directions

The 1,2,3-thiadiazole scaffold continues to be a rich source of biologically active compounds with significant therapeutic and agrochemical potential. The synthetic accessibility and the wide range of possible substitutions on the thiadiazole ring allow for the fine-tuning of their pharmacological properties. Future research should focus on elucidating the detailed mechanisms of action for a broader range of 1,2,3-thiadiazole derivatives, optimizing their potency and selectivity, and evaluating their in vivo efficacy and safety profiles. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource for scientists dedicated to advancing the development of this promising class of compounds.

References

- 1. MTT (Assay protocol [protocols.io]

- 2. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. researchhub.com [researchhub.com]

- 12. Broth microdilution - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. bepls.com [bepls.com]

Spectroscopic Profile of (1,2,3-Thiadiazol-5-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for (1,2,3-Thiadiazol-5-yl)methanol (CAS Number: 120277-87-4), a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Due to the limited availability of direct experimental data for this specific molecule, this document also includes predicted data and information from closely related analogs to provide a comprehensive analytical overview.

Molecular Structure and Properties

This compound is a five-membered heterocyclic compound containing a 1,2,3-thiadiazole ring substituted with a hydroxymethyl group.[2]

Molecular Formula: C₃H₄N₂OS[1][2]

Molecular Weight: 116.14 g/mol [1][2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for the target compound were not found. However, predicted ¹³C-NMR data for the closely related compound, (5-Methyl-1,2,3-thiadiazol-4-yl)methanol, can provide insight into the expected chemical shifts.

Table 1: Predicted ¹³C-NMR Chemical Shifts for (5-Methyl-1,2,3-thiadiazol-4-yl)methanol

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Methyl (CH₃) | ~12 |

| Methylene (CH₂OH) | ~57 |

| Thiadiazole (C5) | ~152 |

| Thiadiazole (C4) | ~162 |

| Data is for the analogous compound (5-Methyl-1,2,3-thiadiazol-4-yl)methanol and is predicted.[3] |

For this compound, one would expect a signal for the methylene carbon (CH₂OH) and two signals for the carbons of the thiadiazole ring. The proton NMR (¹H-NMR) spectrum would be expected to show a singlet for the proton on the thiadiazole ring, a triplet for the hydroxyl proton, and a doublet for the methylene protons, with coupling between the hydroxyl and methylene protons.

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound was not found. However, the IR spectrum of a thiadiazole derivative would typically exhibit characteristic absorption bands. For thiadiazole rings, bands are often observed in the regions of 1527-1504 cm⁻¹ (C=N stretching), and 1396-1064 cm⁻¹ (C-S-C stretching).[3] The presence of the hydroxymethyl group would be indicated by a broad O-H stretching band around 3200-3600 cm⁻¹ and a C-O stretching band around 1000-1260 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. The fragmentation of 1,2,3-thiadiazoles often involves the initial elimination of a nitrogen molecule (N₂).[4]

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 117.01171 |

| [M+Na]⁺ | 138.99365 |

| [M-H]⁻ | 114.99715 |

| [M]⁺ | 116.00388 |

| Data is predicted for this compound. |

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for thiadiazole derivatives, based on standard laboratory practices.

NMR Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Acquisition: ¹H NMR spectra are typically acquired with 16-32 scans, while ¹³C NMR spectra may require several hundred to a few thousand scans for adequate signal-to-noise. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. Data is typically acquired in both positive and negative ion modes to observe different adducts.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00123G [pubs.rsc.org]

- 3. (5-Methyl-1,2,3-thiadiazol-4-yl)methanol | 1258283-94-1 | Benchchem [benchchem.com]

- 4. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

The Emerging Therapeutic Potential of (1,2,3-Thiadiazol-5-yl)methanol Derivatives in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold has garnered significant attention in medicinal chemistry as a versatile pharmacophore, giving rise to a diverse array of bioactive compounds. Among these, derivatives of (1,2,3-Thiadiazol-5-yl)methanol are emerging as a promising class of therapeutic agents with potential applications in oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the current state of research, focusing on the synthesis, biological activities, and mechanisms of action of these compounds.

Therapeutic Applications and Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities. The core 1,2,3-thiadiazole ring, a bioisostere of pyrimidine and oxadiazole, allows for strong interactions with various biological targets.[1] Its mesoionic character facilitates crossing cellular membranes, enhancing bioavailability.[1][2]

Anticancer Activity

A significant body of research has focused on the anticancer potential of 1,2,3-thiadiazole derivatives. These compounds have shown potent cytotoxic effects against a range of human cancer cell lines.

Table 1: Anticancer Activity of 1,2,3-Thiadiazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives | Human breast cancer (T47D) | 0.042 - 0.058 | [1] |

| Thioacetanilide based 1,2,3-thiadiazole scaffold | Human immunodeficiency virus (HIV) in MT-4 cells | EC50: 0.059 | [3] |

| 5-(2,4-dibromophenyl)-1,2,3-thiadiazole | Human immunodeficiency virus (HIV) in MT-4 cells | EC50: 0.0364 | [3] |

| Piperidine-based 1,2,3-thiadiazole derivative | Hepatitis B virus (HBV) | IC50: 3.59 µg/mL | [3] |

| Dehydroepiandrosterone derivative of thiadiazole | Human breast cancer (T47D) | 0.058 | [3] |

| Dehydroepiandrosterone derivative of thiadiazole | Human adult foreskin fibroblast (HAF) | 21.1 | [3] |

Antimicrobial and Antifungal Activity

The 1,2,3-thiadiazole nucleus is a key feature in a number of compounds with potent antimicrobial and antifungal properties.

Table 2: Antimicrobial and Antifungal Activity of 1,2,3-Thiadiazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 4-methyl-1,2,3-thiadiazole-5-carbohydrazide derivative (Compound 15) | Staphylococcus aureus ATCC 25923 | 1.95 | [4] |

| 4-methyl-1,2,3-thiadiazole-5-carbohydrazide derivative (Compound 15) | Staphylococcus aureus ATCC 43300 | 3.91 | [4] |

| 4-methyl-1,2,3-thiadiazole-5-carbohydrazide derivative (Compound 15) | Staphylococcus epidermidis ATCC 12228 | 1.95 | [4] |

| 4-methyl-1,2,3-thiadiazole-5-carbohydrazide derivative (Compound 15) | Micrococcus luteus ATCC 10240 | 1.95 | [4] |

| 4-methyl-1,2,3-thiadiazole-5-carbohydrazide derivative (Compound 15) | Escherichia coli ATCC 25922 | 125 | [4] |

| Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylate | P. piricola | EC50: 0.12 | [3] |

| Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylate | Gibberella zeae | EC50: 0.16 | [3] |

Antiviral Activity

Derivatives of 1,2,3-thiadiazole have shown significant promise as antiviral agents, particularly against HIV and HBV.

Table 3: Antiviral Activity of 1,2,3-Thiadiazole Derivatives

| Compound Class | Virus | EC50 (µM) | Reference |

| Thioacetanilide based 1,2,3-thiadiazole scaffold | HIV-1 (MT-4 cells) | 0.059 | [5] |

| 5-(2,4-dibromophenyl)-1,2,3-thiadiazole | HIV-1 (MT-4 cells) | 0.0364 | [5] |

| Piperidine-based 1,2,3-thiadiazole derivative | HBV | IC50: 3.59 µg/mL | [3] |

Neuroprotective Potential

Recent studies have begun to explore the potential of thiadiazole derivatives in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The proposed mechanisms include the inhibition of key enzymes like monoamine oxidases (MAOs) and the modulation of amyloid-β (Aβ) aggregation.[1][6][7][8]

Table 4: Neuroprotective Activity of Thiadiazole Derivatives

| Compound Class | Target/Model | Activity | Reference |

| 1,3,4-Thiadiazole derivatives | Monoamine Oxidase-A (MAO-A) | IC50: 0.060 µM | [1] |

| Thiazolyl-thiadiazole compounds | Beta-secretase (BACE-1) | Sub-micromolar inhibition | [7] |

| Benzothiadiazole-triazole derivatives | Amyloid-β (Aβ) aggregates | Binding to Aβ deposits | [8] |

Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with various cellular targets and signaling pathways.

Inhibition of Tubulin Polymerization

Several 1,2,3-thiadiazole derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis in cancer cells.

Caption: Workflow for Tubulin Polymerization Inhibition Assay.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain 1,3,4-thiadiazole derivatives have been shown to suppress this pathway, leading to the induction of cytotoxic autophagy in cancer cells.[9]

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Synthesis and Experimental Protocols

The synthesis of bioactive derivatives often starts from this compound, which can be oxidized to the corresponding aldehyde or carboxylic acid. These intermediates then serve as versatile building blocks for further elaboration. A common and robust method for the synthesis of the 1,2,3-thiadiazole ring itself is the Hurd-Mori reaction.[10]

Caption: Synthetic Workflow from this compound.

General Procedure for the Synthesis of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives

The following is a representative protocol for the synthesis of hydrazide-hydrazone derivatives, which have shown significant antimicrobial activity.[4][11]

-

Dissolution: Dissolve 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide (0.01 mol) in 15 mL of 96% ethanol in a round-bottomed flask.

-

Addition: To the dissolved hydrazide, add the appropriate substituted aldehyde (0.01 mol).

-

Reflux: Heat the reaction mixture under reflux for 3 hours.

-

Cooling and Precipitation: Allow the solution to cool to room temperature and then place it in a refrigerator for 24 hours to facilitate precipitation.

-

Filtration and Recrystallization: Filter the formed precipitate and recrystallize it from ethanol to obtain the pure product.

Protocol for MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Protocol for In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Reaction Setup: In a 96-well plate, add the test compound at various concentrations to a solution containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader with excitation at ~360 nm and emission at ~450 nm.

-

Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. The inhibitory activity is determined by comparing the polymerization in the presence of the test compound to that of a control.

Future Perspectives

The therapeutic potential of this compound derivatives is vast and continues to be an active area of research. Future efforts will likely focus on:

-

Lead Optimization: Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways to better understand the therapeutic effects and potential side effects.

-

In Vivo Studies: Evaluation of the most promising compounds in animal models of cancer, infectious diseases, and neurodegenerative disorders to assess their efficacy and pharmacokinetic properties.

-

Combination Therapies: Exploring the synergistic effects of these derivatives with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

References

- 1. Novel 1,3,4-thiadiazole compounds as potential MAO-A inhibitors – design, synthesis, biological evaluation and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of β-Amyloid Aggregation in Alzheimer’s Disease: The Key Role of (Pro)electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. Design, synthesis and anti-Alzheimer's activity of novel 1,2,3-triazole-chromenone carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of benzothiazole-triazole and benzothiadiazole-triazole scaffolds as potential molecular probes for amyloid-β aggregation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for (1,2,3-Thiadiazol-5-yl)methanol and its Derivatives as Agricultural Fungicides

Disclaimer: Direct research and application data specifically for "(1,2,3-Thiadiazol-5-yl)methanol" as a fungicide are limited in publicly available literature. The following application notes and protocols are based on research conducted on structurally related 1,2,3-thiadiazole derivatives that have demonstrated significant fungicidal or plant-activating properties. These compounds share the core 1,2,3-thiadiazole moiety, which is recognized as a key pharmacophore for these biological activities.[1][2][3][4] The information provided herein is intended for researchers, scientists, and drug development professionals to guide further investigation into this class of compounds.

Application Notes

The 1,2,3-thiadiazole ring is a crucial component in a class of compounds exhibiting a dual-action approach to plant disease management.[5][6][7][8] These compounds can function as direct fungicides, inhibiting fungal growth, and as plant activators, inducing Systemic Acquired Resistance (SAR) in host plants.[9][10][11][12] This SAR response provides broad-spectrum and long-lasting protection against a variety of pathogens, including fungi, bacteria, and viruses.[10][11]

Mechanism of Action:

The primary mode of action for many fungicidal 1,2,3-thiadiazole derivatives is the induction of the plant's natural defense mechanisms.[10][11] Unlike traditional fungicides that directly target the pathogen, these compounds, often referred to as plant activators, prime the plant's immune system.[11] This process involves the activation of the salicylic acid (SA) signaling pathway, which leads to the expression of defense-related genes and the production of pathogenesis-related (PR) proteins.[9][11][12] This systemic response enhances the plant's ability to resist subsequent pathogen attacks.[9][10] Some derivatives may also exhibit direct antifungal activity by inhibiting essential fungal processes, such as mycelial growth and spore germination.[13]

Spectrum of Activity:

Derivatives of 1,2,3-thiadiazole have shown efficacy against a wide range of phytopathogenic fungi. In-vitro and in-vivo studies have demonstrated activity against pathogens such as Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum, Alternaria brassicicola, and Corynespora cassiicola.[1][5][6][7][8] The effectiveness of specific derivatives can vary depending on the fungal species and the host plant.

Potential Applications in Agriculture:

Given their mode of action, this compound and its derivatives represent a promising class of compounds for integrated pest management (IPM) strategies. Their ability to induce host resistance can reduce the reliance on conventional fungicides, potentially lowering the risk of fungicide resistance development and minimizing environmental impact.[10][11] Potential applications include preventative treatments for a variety of crops susceptible to fungal diseases.

Data Presentation

The following tables summarize quantitative data from studies on various 1,2,3-thiadiazole derivatives, illustrating their fungicidal efficacy.

Table 1: In Vitro Fungicidal Activity of 1,2,3-Thiadiazole Derivatives

| Compound/Derivative | Target Fungus | Concentration (µg/mL) | Inhibition Rate (%) | Reference |

| N-acyl-N-arylalanine derivative 1d | Alternaria brassicicola | 200 | 92 (in vivo efficacy) | [5][14] |

| 4-methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide 6a | Cercospora arachidicola | - | Good activity (comparable to commercial drug) | [2][15] |

| Strobilurin-based 1,2,3-thiadiazole 8a | Gibberella zeae | EC50 = 2.68 | - | [3] |

| Strobilurin-based 1,2,3-thiadiazole 8a | Sclerotinia sclerotiorum | EC50 = 0.44 | - | [3] |

| Strobilurin-based 1,2,3-thiadiazole 8a | Rhizoctonia cerealis | EC50 = 0.01 | - | [3] |

| YZK-C22 | Botrytis cinerea | 20 | >50% inhibition of pyruvate kinase activity | [13] |

Table 2: In Vivo Protective Efficacy of 1,2,3-Thiadiazole Derivatives

| Compound/Derivative | Host Plant | Pathogen | Application Rate | Disease Control (%) | Reference |

| Tiadinil (TDL) | Tobacco | Tobacco Mosaic Virus, Pseudomonas syringae pv. tabaci | Not specified | Induced resistance | [9] |

| Fluoro-containing benzo-1,2,3-thiadiazole-7-carboxylate 3d & 3e | Cucumber | Erysiphe cichoracearum, Colletotrichum lagenarium | Not specified | More potent than BTH | [16] |

| N-acyl-N-arylalanine derivative 1d | Rape | Alternaria brassicicola | 200 µg/mL | 92 | [5][7] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the fungicidal and plant-activating properties of this compound and its derivatives.

Protocol 1: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

Objective: To determine the direct inhibitory effect of the test compound on the mycelial growth of various phytopathogenic fungi.

Materials:

-

Test compound (this compound or derivative)

-

Pure cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani)

-

Potato Dextrose Agar (PDA) medium

-

Sterile petri dishes (9 cm diameter)

-

Sterile cork borer (5 mm diameter)

-

Solvent for dissolving the test compound (e.g., DMSO, acetone)

-

Incubator

Procedure:

-

Stock Solution Preparation: Dissolve the test compound in a suitable solvent to prepare a stock solution of known concentration (e.g., 10,000 µg/mL).

-

Media Preparation: Autoclave PDA medium and cool it to 50-60°C.

-

Compound Incorporation: Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that affects fungal growth (typically <1% v/v). A solvent-only control should be included.

-

Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer and place it mycelial-side down in the center of each PDA plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

-

Data Collection: Measure the colony diameter (in two perpendicular directions) of the fungal growth daily until the fungus in the control plate reaches the edge of the dish.

-

Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(C - T) / C] x 100

-

Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.

-

-

EC50 Determination: Determine the half-maximal effective concentration (EC50) by performing a dose-response analysis.

Protocol 2: In Vivo Plant Protection Assay (Detached Leaf Method)

Objective: To evaluate the protective efficacy of the test compound in preventing fungal infection on plant leaves.

Materials:

-

Test compound solution at various concentrations

-

Healthy, young, fully expanded leaves from the host plant (e.g., rape, cucumber)

-

Spore suspension of the target pathogen (e.g., Alternaria brassicicola)

-

Wetting agent (e.g., Tween 20)

-

Sterile petri dishes lined with moist filter paper

-

Growth chamber or incubator with controlled light and humidity

Procedure:

-

Plant Material: Detach healthy leaves from plants grown under controlled conditions.

-

Compound Application: Prepare aqueous solutions of the test compound at desired concentrations (e.g., 50, 100, 200 µg/mL), including a wetting agent (e.g., 0.1% Tween 20). Uniformly spray the adaxial and abaxial surfaces of the leaves with the test solutions until runoff. A control group should be sprayed with water and the wetting agent only.

-

Drying: Allow the treated leaves to air-dry for 24 hours in a controlled environment.

-

Inoculation: Prepare a spore suspension of the pathogen at a known concentration (e.g., 1 x 10^5 spores/mL). Inoculate the treated leaves by placing droplets of the spore suspension on the leaf surface or by spraying.

-

Incubation: Place the inoculated leaves in petri dishes lined with moist filter paper to maintain high humidity. Incubate in a growth chamber with appropriate light and temperature conditions for disease development (e.g., 16-hour photoperiod at 22°C).

-

Disease Assessment: After a sufficient incubation period (e.g., 3-5 days), assess the disease severity by measuring the lesion diameter or by using a disease severity rating scale.

-

Calculation: Calculate the protective efficacy using the following formula:

-

Protective Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

-

Visualizations

Caption: Proposed signaling pathway for plant activation by 1,2,3-thiadiazole derivatives.

Caption: Workflow for evaluating the fungicidal activity of test compounds.

References

- 1. Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivative...: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tiadinil, a Novel Class of Activator of Systemic Acquired Resistance, Induces Defense Gene Expression and Disease Resistance in Tobacco [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. preprints.org [preprints.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl- N-arylalaninates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivative...: Ingenta Connect [ingentaconnect.com]

- 16. Novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives as plant activators and the development of their agricultural applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: (1,2,3-Thiadiazol-5-yl)methanol in Plant Disease Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,2,3-Thiadiazol-5-yl)methanol and its derivatives represent a class of synthetic compounds that have garnered significant interest in the field of plant pathology. Unlike traditional fungicides that exhibit direct antimicrobial activity, many 1,2,3-thiadiazole-based compounds function as "plant activators."[1][2] These molecules stimulate the plant's innate immune system, leading to a broad-spectrum and durable resistance against a variety of pathogens, including fungi, bacteria, and viruses.[3][4][5] This mechanism, known as Systemic Acquired Resistance (SAR), offers a promising and sustainable approach to crop protection, with a lower risk of pathogens developing resistance.[1][2]

This document provides a comprehensive overview of the application of this compound and its analogs in plant disease control, including their mechanism of action, quantitative efficacy data for related compounds, and detailed experimental protocols for their evaluation.

Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

The primary mode of action for many 1,2,3-thiadiazole derivatives is the induction of SAR.[3][5] This is a plant-wide defense response that is triggered upon localized exposure to a pathogen or a chemical elicitor. The SAR pathway is predominantly mediated by the plant hormone salicylic acid (SA).[1][2]

Upon application, 1,2,3-thiadiazole derivatives can mimic the signaling molecules that a plant produces in response to a pathogen attack. This leads to the activation of the SA signaling cascade.[6] Key events in this pathway include the accumulation of endogenous SA, which in turn triggers the expression of a battery of defense-related genes, most notably the Pathogenesis-Related (PR) genes.[5] The proteins encoded by these genes have antimicrobial properties and contribute to the reinforcement of the plant's physical and chemical barriers against infection.

A critical advantage of SAR inducers is their ability to "prime" the plant for a more rapid and robust defense response upon subsequent pathogen challenge.[2] Since these compounds do not directly target the pathogens, the selection pressure for the development of resistant pathogen strains is significantly reduced.[1]

Quantitative Data on Efficacy of 1,2,3-Thiadiazole Derivatives

While specific quantitative data for this compound is not extensively documented in publicly available literature, the efficacy of its derivatives has been well-established. The following tables summarize the performance of key 1,2,3-thiadiazole-based plant activators against various plant pathogens.

| Compound | Pathogen | Host Plant | Efficacy | Reference |

| Tiadinil (TDL) | Rice Blast | Rice | Commercial fungicide for control of rice blast | [2] |

| Tiadinil (TDL) | Tobacco Mosaic Virus (TMV) | Tobacco | Induced resistance against TMV | [3] |

| Tiadinil (TDL) | Tobacco Wildfire Disease | Tobacco | Induced resistance against Pseudomonas syringae | [3] |

| Acibenzolar-S-methyl (BTH) | Various fungi and bacteria | Various | Commercial plant activator | [7][8] |

| Compound 1d (an N-acyl-N-arylalanine derivative) | Alternaria brassicicola | Rape | 92% effective at 200 µg/mL | [4][9] |

| Fluoro-containing benzo-1,2,3-thiadiazole-7-carboxylate derivatives (3d and 3e) | Erysiphe cichoracearum | Cucumber | More potent than BTH in field tests | [7] |

| Fluoro-containing benzo-1,2,3-thiadiazole-7-carboxylate derivatives (3d and 3e) | Colletotrichum lagenarium | Cucumber | More potent than BTH in field tests | [7] |

| 3-(4-Methyl-1,2,3-thiadiazolyl)-6-trichloromethyl-[1][3][6]-triazolo-[3,4-b][2][3][6]-thiadiazole (YZK-C22) | Botrytis cinerea | - | Inhibited mycelial growth and spore germination | [10] |

Experimental Protocols

Protocol 1: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is designed to assess the direct antifungal activity of this compound and its derivatives.

Materials:

-

This compound or derivative compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Potato Dextrose Agar (PDA) medium

-

Petri dishes (9 cm diameter)

-

Fungal pathogen of interest (e.g., Botrytis cinerea, Rhizoctonia solani)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

-

Medium Preparation: Autoclave PDA medium and cool it to 50-60°C.

-

Compound Incorporation: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all treatments and the control (typically ≤ 1%). Prepare a control plate with PDA and DMSO only.

-

Plating: Pour the amended PDA into Petri dishes and allow them to solidify.

-

Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the fungal pathogen, in the center of each PDA plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

-

Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate reaches the edge of the dish.

-

Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

Protocol 2: In Vivo Plant Protection Assay (Disease Severity Assessment)

This protocol evaluates the ability of the test compound to protect plants from pathogen infection.

Materials:

-

Test compound solution (e.g., in a water-surfactant mixture)

-

Healthy, uniformly grown host plants (e.g., tobacco, cucumber, rape)

-

Pathogen inoculum (e.g., fungal spore suspension, bacterial cell suspension)

-

Spray bottle or atomizer

-

Growth chamber or greenhouse with controlled environment

Procedure:

-

Plant Treatment: Spray the foliage of the test plants with the compound solution until runoff. Control plants are sprayed with the solvent mixture only.

-

Drying and Incubation: Allow the treated plants to dry for a specified period (e.g., 24-72 hours) to allow for the induction of resistance.

-

Pathogen Inoculation: Inoculate both treated and control plants with the pathogen inoculum using a suitable method (e.g., spraying, wound inoculation).

-

Incubation under Favorable Conditions: Place the inoculated plants in a growth chamber or greenhouse with conditions of temperature and humidity that are conducive to disease development.

-

Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess the disease severity. This can be done by:

-

Visual Rating: Using a disease rating scale (e.g., 0-5, where 0 is no symptoms and 5 is severe necrosis or wilting).

-

Lesion Measurement: Measuring the size of necrotic or chlorotic lesions.

-

Quantification of Pathogen Biomass: Using techniques like quantitative PCR (qPCR) to measure the amount of pathogen DNA in the plant tissue.

-

-

Calculation: Calculate the protective effect or disease reduction percentage: Protective Effect (%) = [(Severity_control - Severity_treatment) / Severity_control] x 100

Protocol 3: Gene Expression Analysis of Defense Markers (qRT-PCR)

This protocol determines if the test compound induces the expression of key defense-related genes, providing evidence for the activation of SAR.

Materials:

-

Plant tissue from treated and control plants

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target defense genes (e.g., PR-1, PAL) and a reference gene (e.g., Actin, Tubulin)

-

Real-time PCR system

Procedure:

-

Sample Collection: Collect leaf samples from treated and control plants at various time points after treatment (e.g., 0, 24, 48, 72 hours). Immediately freeze the samples in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA from the plant tissue using a commercial kit according to the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcription kit.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.

-

Data Analysis: Analyze the qRT-PCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the control samples. An upregulation of defense marker genes indicates the induction of the plant's defense response.

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway for SAR induction by this compound derivatives.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tiadinil, a Novel Class of Activator of Systemic Acquired Resistance, Induces Defense Gene Expression and Disease Resistance in Tobacco [jstage.jst.go.jp]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. Novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives as plant activators and the development of their agricultural applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]

- 9. [PDF] Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates | Semantic Scholar [semanticscholar.org]

- 10. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Efficacy Testing of (1,2,3-Thiadiazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,2,3-Thiadiazol-5-yl)methanol and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities.[1][2][3] Published research indicates that compounds containing the 1,2,3-thiadiazole ring system exhibit promising in vitro antitumor and antimicrobial properties.[2][4][5] Notably, some derivatives have shown greater potency against certain cancer cell lines than the established chemotherapeutic agent 5-fluorouracil.[4][5] The proposed mechanisms of action for some thiadiazole derivatives include the inhibition of crucial cellular proteins like Hsp90.[1] Furthermore, significant antibacterial and antifungal activities have been reported, highlighting the potential of this class of compounds in addressing infectious diseases.[4][6]

These application notes provide a comprehensive experimental framework for the systematic evaluation of the efficacy of this compound. The protocols detailed below cover initial in vitro screening for anticancer and antimicrobial activities, mechanistic studies, and a roadmap for subsequent in vivo validation.

I. Anticancer Efficacy Testing

The primary assessment of anticancer potential involves evaluating the cytotoxic and cytostatic effects of this compound on a panel of human cancer cell lines.

A. In Vitro Cytotoxicity Assessment

1. Cell Lines: A representative panel of human cancer cell lines should be selected. It is recommended to include cell lines from different tissue origins, such as:

- Colon Cancer: SW480, HCT116

- Breast Cancer: MCF-7, MDA-MB-231

- Leukemia: HL-60

- Normal Human Cells (for selectivity): e.g., Human Dermal Fibroblasts (HDF)

2. Experimental Protocols:

-

Sulforhodamine B (SRB) Assay Protocol: This colorimetric assay measures cell density by staining total cellular protein.[6][7][8][9]

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[7]

-

Washing: Wash the plates five times with slow-running tap water and allow them to air-dry.

-

Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7]

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7]

-

Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.[8]

-

-